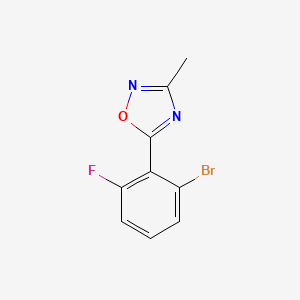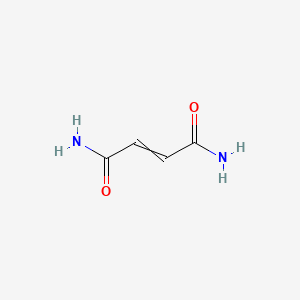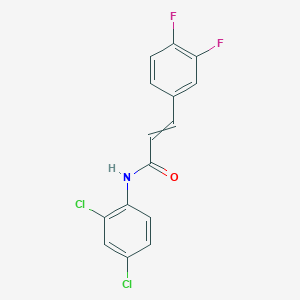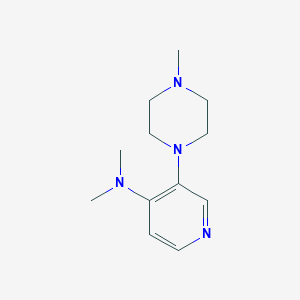
DI-Tert-butyl-2-norbornylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DI-Tert-butyl-2-norbornylphosphine is a tertiary phosphine compound with the molecular formula C15H29P. It is characterized by the presence of two tert-butyl groups and a norbornyl group attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DI-Tert-butyl-2-norbornylphosphine typically involves the reaction of norbornyl halides with tert-butylphosphine under controlled conditions. One common method is the reaction of norbornyl chloride with tert-butylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: DI-Tert-butyl-2-norbornylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups. For example, reaction with alkyl halides can yield alkylphosphines.
Coordination: this compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Alkylphosphines.
Coordination: Metal-phosphine complexes.
科学的研究の応用
DI-Tert-butyl-2-norbornylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is explored for its potential in bioconjugation and as a probe in biological systems due to its unique reactivity.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the synthesis of specialty chemicals and as a stabilizer in polymer production.
作用機序
The mechanism of action of DI-Tert-butyl-2-norbornylphosphine primarily involves its role as a ligand in coordination chemistry. The phosphorus atom donates its lone pair of electrons to form coordinate bonds with transition metals, stabilizing the metal center and facilitating catalytic reactions. The steric bulk of the tert-butyl and norbornyl groups influences the reactivity and selectivity of the compound in various chemical processes.
類似化合物との比較
Di-tert-butylphosphine: Similar in structure but lacks the norbornyl group, making it less sterically hindered.
2-(Di-tert-butylphosphino)biphenyl: Contains a biphenyl group instead of a norbornyl group, used in different catalytic applications.
Tris(2-methoxyphenyl)phosphine: Another tertiary phosphine with different substituents, used in coordination chemistry.
Uniqueness: DI-Tert-butyl-2-norbornylphosphine is unique due to the combination of the sterically bulky tert-butyl groups and the rigid norbornyl group. This unique structure imparts distinct reactivity and selectivity in catalytic processes, making it a valuable compound in both academic research and industrial applications.
特性
分子式 |
C15H29P |
|---|---|
分子量 |
240.36 g/mol |
IUPAC名 |
[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-ditert-butylphosphane |
InChI |
InChI=1S/C15H29P/c1-14(2,3)16(15(4,5)6)13-10-11-7-8-12(13)9-11/h11-13H,7-10H2,1-6H3/t11-,12+,13?/m1/s1 |
InChIキー |
KLQDTSDJWQAGBD-OJRHAOMCSA-N |
異性体SMILES |
CC(C)(C)P(C1C[C@@H]2CC[C@H]1C2)C(C)(C)C |
正規SMILES |
CC(C)(C)P(C1CC2CCC1C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)

![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)



![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)





